Phenyl 1-pentadecanesulfonate
CAS No.: 91082-17-6
Cat. No.: VC3754108
Molecular Formula: C21H36O3S
Molecular Weight: 368.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 91082-17-6 |
|---|---|
| Molecular Formula | C21H36O3S |
| Molecular Weight | 368.6 g/mol |
| IUPAC Name | phenyl pentadecane-1-sulfonate |
| Standard InChI | InChI=1S/C21H36O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-25(22,23)24-21-18-15-14-16-19-21/h14-16,18-19H,2-13,17,20H2,1H3 |
| Standard InChI Key | UDKSLGIUCGAZTK-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCCCCCCCS(=O)(=O)OC1=CC=CC=C1 |
| Canonical SMILES | CCCCCCCCCCCCCCCS(=O)(=O)OC1=CC=CC=C1 |
Introduction
Chemical Structure and Identification
Phenyl 1-pentadecanesulfonate is an organic sulfonate compound with amphiphilic characteristics due to its structure combining hydrophilic and hydrophobic components. The compound has a phenyl group attached to a sulfonate group and a fifteen-carbon aliphatic chain. This structural arrangement creates its distinctive chemical and physical properties that are exploited in various applications.
Chemical Identifiers
The compound is identified through various chemical notations and registry systems as detailed in the following table:
| Property | Value |
|---|---|
| IUPAC Name | Phenyl pentadecane-1-sulfonate |
| CAS Registry Number | 91082-17-6, 20755-22-0 |
| EC Number | 293-728-5 |
| Molecular Formula | C₂₁H₃₆O₃S |
| Molecular Weight | 368.57 g/mol |
| Synonyms | Mesamoll; Sulfonic acids, C10-21-alkane, Ph esters |
| SMILES Notation | CCCCCCCCCCCCCCCS(=O)(=O)OC1=CC=CC=C1 |
| InChI | InChI=1S/C21H36O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-25(22,23)24-21-18-15-14-16-19-21/h14-16,18-19H,2-13,17,20H2,1H3 |
Physical and Chemical Properties
Physical Properties
The compound possesses several notable physical properties that are important for understanding its behavior in different environments:
| Physical Property | Value | Method |
|---|---|---|
| Density | 1.0±0.1 g/cm³ | Calculated |
| Index of Refraction | 1.459, n20/D 1.500 | Calculated |
| Boiling Point | 407.9±40.0 °C (760 mmHg) | Calculated |
| Flash Point | 175.0±27.4 °C | Calculated |
These properties indicate that phenyl 1-pentadecanesulfonate is a stable compound with a high boiling point, which contributes to its utility in high-temperature applications .
Chemical Reactivity
Phenyl 1-pentadecanesulfonate participates in various chemical reactions based on its functional groups. The phenyl group can undergo typical aromatic substitution reactions, while the sulfonate group provides additional reactivity. The long aliphatic chain contributes to the compound's hydrophobic properties and influences its behavior in solution.
Synthesis Methods
The synthesis of phenyl 1-pentadecanesulfonate can be accomplished through various routes, with different methods preferred depending on the scale and purpose of production.
Laboratory Synthesis
In laboratory settings, phenyl 1-pentadecanesulfonate can be synthesized through the reaction of phenol with 1-pentadecanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs under mild conditions, with the base acting as a catalyst to facilitate the formation of the sulfonate ester bond. This method allows for controlled synthesis with high purity for research applications.
Chemical Reactions
Phenyl 1-pentadecanesulfonate can participate in various chemical transformations that exploit its functional groups and structural features.
Oxidation Reactions
The sulfonate group can be oxidized to form sulfone derivatives using oxidizing agents such as potassium permanganate and hydrogen peroxide. These oxidation reactions target the sulfur atom, increasing its oxidation state and altering the compound's properties.
Reduction Reactions
The phenyl group can undergo reduction to form cyclohexyl derivatives when treated with reducing agents like lithium aluminum hydride and sodium borohydride. These reductions fundamentally change the aromatic character of the molecule, leading to different physical and chemical properties.
Substitution Reactions
The phenyl ring can participate in electrophilic aromatic substitution reactions, including nitration, sulfonation, and halogenation. These reactions require specific reagents such as nitric acid, sulfuric acid, and halogens under acidic conditions. The resulting derivatives expand the utility of the compound in various applications.
Applications in Scientific Research
Phenyl 1-pentadecanesulfonate has found significant utility in various scientific research domains due to its amphiphilic properties and chemical versatility.
Chemistry Applications
In chemistry research, the compound is used as a surfactant in chemical reactions and formulations to enhance emulsification and dispersion. Its ability to reduce surface tension and stabilize interfaces makes it valuable in studies of colloid and surface chemistry.
Biological Research
The compound plays a role in biological research, particularly in the study of micellar structures and growth, which is crucial for understanding surfactant behaviors in biological systems. These studies contribute to knowledge about membrane interactions and cellular processes.
Pharmaceutical Applications
In pharmaceutical research, phenyl 1-pentadecanesulfonate is investigated for potential use in drug delivery systems because of its amphiphilic nature. Its ability to form micelles and interact with both hydrophilic and hydrophobic substances makes it a promising candidate for improving drug solubility and bioavailability.
Industrial Applications
The industrial uses of phenyl 1-pentadecanesulfonate span multiple sectors, leveraging its properties for various commercial purposes.
Detergents and Cleaning Products
The compound is widely used in the formulation of detergents and cleaning products, where its surfactant properties help in removing dirt and grease from surfaces. Its effectiveness in reducing surface tension contributes to the cleaning efficiency of these products.
Personal Care Products
In the personal care industry, phenyl 1-pentadecanesulfonate is incorporated into cosmetics and toiletries as an emulsifier and stabilizing agent. Its ability to create stable emulsions helps maintain product consistency and efficacy.
Plasticizer Applications
The compound serves as a plasticizer for polyvinyl chloride (PVC), polyurethane (PU), natural rubber (NR), styrene-butadiene rubber (SBR), nitrile rubber (NBR), and neoprene (CR). As a plasticizer, it enhances the flexibility, durability, and processing characteristics of these materials.
Mechanism of Action
The effectiveness of phenyl 1-pentadecanesulfonate in its various applications stems from its unique molecular structure and the resulting physicochemical properties.
Amphiphilic Behavior
Phenyl 1-pentadecanesulfonate exerts its effects primarily through its amphiphilic properties, which allow it to reduce surface tension and stabilize emulsions. The phenyl group interacts with hydrophobic substances, while the sulfonate group interacts with water, facilitating the breakdown of grease, dirt, and other hydrophobic materials.
Surface Activity
As a surface-active agent, the compound reduces the interfacial tension between two immiscible phases, enabling them to mix or disperse more readily. This property is fundamental to its applications in detergents, emulsifiers, and other formulations where phase interaction is critical.
Comparative Analysis
Understanding how phenyl 1-pentadecanesulfonate compares to similar compounds provides insight into its unique advantages and potential limitations.
Comparison with Similar Compounds
The following table compares phenyl 1-pentadecanesulfonate with related compounds:
| Compound | Molecular Structure | Key Properties | Applications |
|---|---|---|---|
| Phenyl 1-pentadecanesulfonate | Phenyl group with 15-carbon chain sulfonate | Amphiphilic, stable emulsions | Surfactant, drug delivery, plasticizer |
| Sodium p-n-dodecylbenzenesulfonate | Benzene ring with 12-carbon chain and sodium sulfonate | Anionic surfactant, water soluble | Cleaning products, detergents |
| Phenyl areneselenosulfonates | Phenyl group with selenium-containing sulfonate | Variable properties based on structure | Biochemical research applications |
This comparison highlights the distinctive features of phenyl 1-pentadecanesulfonate, particularly its longer carbon chain and the resulting balance of hydrophilic and hydrophobic properties.
Biological Activity
Research has revealed interesting biological activities associated with phenyl 1-pentadecanesulfonate, expanding its potential applications in biomedical fields.
Antimicrobial Activity
Studies have identified antimicrobial properties when phenyl 1-pentadecanesulfonate is combined with silver nanoparticles (Ag NPs). This combination has shown significant activity against various pathogens, suggesting potential applications in developing antimicrobial agents.
Agricultural Applications
The compound has been identified as a coformulant in plant protection products, where it enhances the efficacy and stability of active ingredients. This application leverages its surfactant properties to improve the delivery and performance of agricultural chemicals.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume